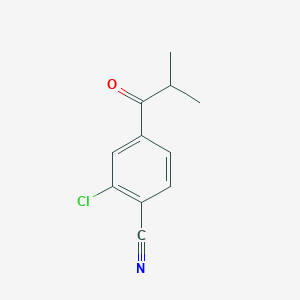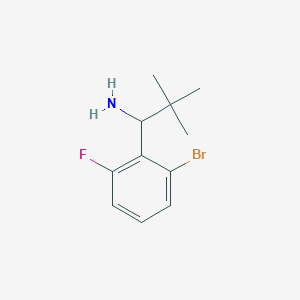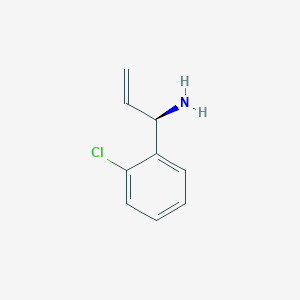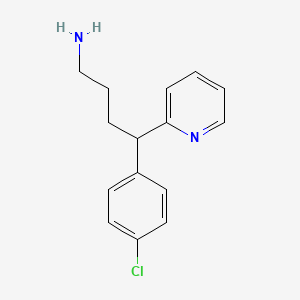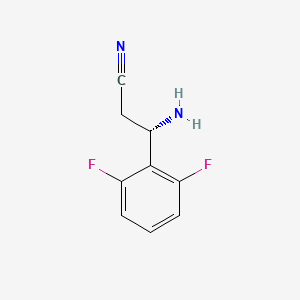
(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile is an organic compound that belongs to the class of nitriles This compound features an amino group and a difluorophenyl group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and an appropriate amine.
Formation of Intermediate: The aldehyde group of 2,6-difluorobenzaldehyde is reacted with the amine to form an imine intermediate.
Reduction and Cyanation: The imine intermediate is then reduced to form the corresponding amine, followed by cyanation to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical intermediate. Compounds with similar structures have been explored for their activity as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-phenylpropanenitrile: Lacks the difluorophenyl group, which may result in different chemical and biological properties.
(3S)-3-Amino-3-(4-fluorophenyl)propanenitrile: Contains a single fluorine atom, potentially altering its reactivity and interactions.
Uniqueness
The presence of the difluorophenyl group in (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile makes it unique, as this group can influence the compound’s electronic properties, reactivity, and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H8F2N2 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,6-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
Clave InChI |
NCBXVZAZTYIJFZ-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)F)[C@H](CC#N)N)F |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(CC#N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)

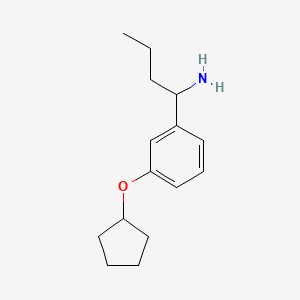

![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

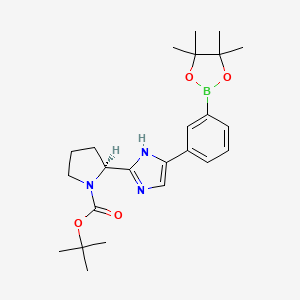
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)
